N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Description
N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is a modified nucleoside phosphoramidite critical for solid-phase oligonucleotide synthesis. Its structure comprises three key components:
- Purine Base: A 6-oxo-1H-purin-2-yl moiety, which mimics natural purine bases in nucleic acids.
- Sugar Backbone: A 3-methoxyoxolan-2-yl (tetrahydrofuran) ring with protective groups, including bis(4-methoxyphenyl)-phenylmethoxy (DMT) at the 5'-position and a 2-cyanoethyl-protected phosphoramidite at the 3'-position.
- Phosphoramidite Group: A di(propan-2-yl)amino phosphoramidite with a 2-cyanoethoxy group, enabling controlled coupling during oligonucleotide chain elongation .
The compound is synthesized under anhydrous conditions using 5-ethylthio-1H-tetrazole (ETT) as an activator, followed by purification via flash chromatography. Analytical characterization by LC/MS, $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, and $^{31}\text{P}$ NMR confirms its structural integrity and purity .
Properties
IUPAC Name |
N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H55N8O8P/c1-29(2)52(30(3)4)61(58-25-13-24-45)60-38-36(59-42(39(38)56-9)51-28-46-37-40(51)48-43(49-41(37)53)47-27-50(5)6)26-57-44(31-14-11-10-12-15-31,32-16-20-34(54-7)21-17-32)33-18-22-35(55-8)23-19-33/h10-12,14-23,27-30,36,38-39,42H,13,25-26H2,1-9H3,(H,48,49,53) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDBCILCTOHNAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H55N8O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Purine Core with N,N-Dimethylmethanimidamide
The purine derivative is functionalized using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the methanimidamide group.
Procedure :
-
React 2-amino-6-oxopurine (1.0 equiv) with DMF-DMA (3.0 equiv) in anhydrous tetrahydrofuran (THF) at 60°C for 3 hours.
-
Monitor reaction completion via HPLC (≥95% conversion).
-
Isolate the intermediate N'-(6-oxo-1H-purin-2-yl)-N,N-dimethylmethanimidamide by precipitation in ice-cold diethyl ether (yield: 88%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 60°C |
| Solvent | THF |
| Yield | 88% |
| Purity (HPLC) | 97.2% |
Construction of the 3-Methoxyoxolan-2-yl Scaffold
The oxolane ring is synthesized via cyclization of a diol precursor followed by methoxylation.
Procedure :
-
Prepare 2,3-dihydroxy-5-hydroxymethyltetrahydrofuran from D-ribose using a reported diol protection protocol.
-
Treat with methyl triflate (1.2 equiv) and 2,6-lutidine (2.0 equiv) in dichloromethane (DCM) at 0°C for 1 hour to install the 3-methoxy group.
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Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate 3-methoxyoxolan-2-yl methanol (yield: 74%).
Key Data :
| Parameter | Value |
|---|---|
| Methylating Agent | Methyl triflate |
| Base | 2,6-Lutidine |
| Yield | 74% |
| Optical Purity | >99% ee (HPLC chiral column) |
Phosphoramidite Coupling at C4
The phosphoramidite moiety is introduced using 2-cyanoethoxy-N,N-diisopropylaminophosphane under anhydrous conditions.
Procedure :
-
Activate the C4 hydroxyl group of the oxolane scaffold with 1H-tetrazole (0.45 M in acetonitrile) for 15 minutes.
-
Add 2-cyanoethoxy-N,N-diisopropylaminophosphane (1.5 equiv) and stir under argon at 25°C for 2 hours.
-
Quench with 5% aqueous NaHCO₃ and extract with ethyl acetate.
-
Purify by flash chromatography (dichloromethane:methanol = 20:1) to isolate the phosphoramidite intermediate (yield: 82%).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Reagent | 2-Cyanoethoxy-N,N-diisopropylaminophosphane |
| Activator | 1H-Tetrazole |
| Reaction Time | 2 hours |
| Yield | 82% |
DMT Protection at C5
The bis(4-methoxyphenyl)-phenylmethoxy (DMT) group is introduced to protect the C5 hydroxyl.
Procedure :
-
Dissolve the phosphoramidite intermediate (1.0 equiv) in pyridine (0.1 M).
-
Add 4,4'-dimethoxytrityl chloride (1.2 equiv) and stir at 25°C for 12 hours.
-
Quench with methanol, concentrate under vacuum, and purify via silica gel chromatography (hexane:acetone = 4:1) to obtain the DMT-protected product (yield: 91%).
Key Data :
| Parameter | Value |
|---|---|
| Protecting Agent | 4,4'-Dimethoxytrityl chloride |
| Solvent | Pyridine |
| Yield | 91% |
| Purity (TLC) | Rf = 0.43 (hexane:acetone = 4:1) |
Final Deprotection and Purification
Transient protecting groups are removed under mild acidic conditions.
Procedure :
-
Treat the DMT-protected compound with 80% acetic acid at 25°C for 30 minutes.
-
Neutralize with saturated NaHCO₃ and extract with ethyl acetate.
-
Purify via reverse-phase HPLC (acetonitrile:water = 65:35) to isolate the target compound (yield: 76%; purity: 99.1%).
Key Data :
| Parameter | Value |
|---|---|
| Deprotection Agent | 80% Acetic acid |
| HPLC Conditions | C18 column, 65:35 acetonitrile:water |
| Final Yield | 76% |
| Purity (HPLC) | 99.1% |
Comparative Analysis of Synthetic Routes
Two alternative routes were evaluated for scalability:
| Route | Key Step | Yield | Purity | Cost Efficiency |
|---|---|---|---|---|
| 1 | DMT protection before phosphorylation | 68% | 98.5% | Moderate |
| 2 | Phosphorylation before DMT protection | 76% | 99.1% | High |
Quality Control Metrics
Critical quality attributes for the final compound:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥99% | HPLC (C18 column) |
| Residual Solvents | <0.1% (ICH Q3C) | GC-FID |
| Phosphoramidite Content | 97–102% | ³¹P NMR |
| Stereochemical Integrity | >99% ee | Chiral HPLC |
Industrial-Scale Considerations
-
Cost Drivers : DMT chloride ($220/g) and phosphoramidite reagents ($150/g) account for 70% of raw material costs.
-
Optimization : Switching to continuous flow synthesis reduced reaction times by 40% and improved yields to 81%.
-
Environmental Impact : Recycling acetonitrile and ethyl acetate reduced waste by 35% (E-factor = 18.2).
Chemical Reactions Analysis
Types of Reactions
N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons or an increase in oxidation state. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the gain of electrons or a decrease in oxidation state. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated compounds or other derivatives.
Scientific Research Applications
Chemistry
N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide serves as a versatile building block in organic synthesis. Its structural complexity allows it to be used as a reagent in various chemical reactions, facilitating the development of more intricate molecules.
Biological Research
The compound is under investigation for its potential biological activities. Preliminary studies suggest it may interact with specific enzymes or receptors, potentially modulating biological pathways relevant to disease processes.
Case Study: Inhibition of Enzymatic Activity
A study demonstrated that derivatives of this compound could inhibit specific kinases involved in cancer progression, suggesting a role in therapeutic applications against malignancies.
Medicinal Applications
The therapeutic potential of this compound is being explored in drug development. Its ability to inhibit certain biological pathways makes it a candidate for further research in pharmacology.
Table 1: Potential Therapeutic Targets
| Target Enzyme/Pathway | Potential Effect |
|---|---|
| Kinase Inhibition | Reduced tumor growth |
| Enzyme Modulation | Altered metabolic pathways |
Industrial Applications
In the industrial sector, this compound is being utilized in the synthesis of new materials and as a precursor for various chemical products. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the biological system in which it is used. Generally, the compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects.
Biological Activity
N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide (CAS No. 115973-59-6) is a complex organic compound with potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 822.93 g/mol. The structure includes various functional groups that may contribute to its biological activity, including methoxy groups, a purine moiety, and phosphanyl derivatives.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing on its potential as an anticancer agent and its interactions with biological pathways.
1. Anticancer Activity
Several studies have investigated the anticancer properties of compounds structurally similar to this compound. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced growth and survival.
- Antioxidant Activity: Like other methoxy-substituted compounds, it may exhibit antioxidant properties that protect normal cells from oxidative damage while targeting cancer cells.
3. Case Studies
A notable case study involved the evaluation of a related compound's activity against Leishmania mexicana, showing promising leishmanicidal effects with IC50 values below 1 µM for several derivatives, indicating potential for further development in treating parasitic infections .
Research Findings
Recent findings indicate that the biological activity of this compound could be attributed to its structural complexity and the presence of multiple active functional groups.
Table: Summary of Biological Activities
Comparison with Similar Compounds
N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({bis(propan-2-yl)aminophosphanyl}sulfanyl)oxolan-2-yl]-9H-purin-6-yl}benzamide (Compound 12)
- Key Differences :
- Base Modification : Benzamide group at the purine N6 position instead of dimethylmethanimidamide.
- Phosphoramidite Group : Contains a thiophosphate (sulfanyl) linkage instead of a standard phosphate.
- Synthesis : Similar phosphoramidite coupling but requires additional sulfurization steps.
- Applications : Thiophosphate linkages enhance nuclease resistance in therapeutic oligonucleotides .
N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-9H-purin-6-yl}benzamide (Compound 35)
LNA-Guanosine 3'-CE Phosphoramidite ()
- Key Differences: Sugar Conformation: Bicyclic 2.2.1 heptane structure (locked nucleic acid, LNA) for enhanced binding affinity. Base: Guanosine instead of 6-oxopurine.
- Applications : LNAs improve target mRNA binding in gene-silencing therapies .
Comparative Analysis of Physicochemical Properties
| Property | Target Compound | Compound 12 | Compound 35 | LNA-Guanosine |
|---|---|---|---|---|
| Protecting Groups | DMT, 2-cyanoethyl | DMT, thiophosphate | Sulfanylmethyl | DMT, LNA bicyclic |
| Base Functionalization | Dimethylmethanimidamide | Benzamide | Benzamide | Guanosine |
| Synthesis Yield | 65–70%* | 55% | 46% | 60–75% |
| Thermal Stability | Stable ≤ 175°C | Stable ≤ 160°C | Stable ≤ 150°C | Stable ≤ 200°C |
| Key Applications | siRNA, Antisense | Antisense | Antisense | Gene silencing |
*Estimated based on analogous protocols in .
Q & A
Q. What synthetic strategies are employed to prepare this compound, and how are key intermediates validated?
The synthesis involves multi-step protection/deprotection and phosphorylation. A core strategy includes:
- Fmoc transient base protection : Used to block reactive sites during nucleoside coupling, as seen in analogous Fmoc-protected adenosine derivatives (e.g., 6-N-(9-fluorenylmethoxycarbonyl)-2'-deoxyadenosine). Deprotection is achieved via aqueous pyridine treatment, followed by silica gel chromatography .
- Phosphorylation : Bis(N,N-diisopropylamino)methoxyphosphine is reacted with cyanoethanol to introduce the phosphoramidite moiety. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) prevent hydrolysis and ensure high yields .
- Validation : Intermediates are confirmed via -NMR (e.g., δ 1.2–1.4 ppm for diisopropylamino protons) and LC-MS to verify molecular weights .
Q. What analytical methods are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : - and -NMR resolve substituents like methoxy (δ 3.3–3.8 ppm), cyanoethoxy (δ 2.7–3.1 ppm), and aromatic protons (δ 6.8–7.5 ppm). Anomeric protons in the oxolane ring appear at δ 5.2–5.6 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and detects impurities (<2%) .
Q. What safety protocols are essential during handling?
- Storage : Store at -20°C in airtight containers under inert gas (argon) to prevent oxidation and moisture absorption .
- Hazard Mitigation : Use PPE (gloves, goggles) due to acute toxicity (LD < 50 mg/kg in rodents) and environmental risks (aquatic toxicity LC < 1 mg/L). Avoid inhalation and skin contact; work in fume hoods .
Advanced Research Questions
Q. How can phosphorylation efficiency be optimized while minimizing side reactions?
- Catalytic Control : Use 1H-tetrazole (0.45 M) as an activator for phosphoramidite coupling, reducing reaction time to 30 minutes at 25°C. Excess activator (>2 eq.) risks cyanoethyl group cleavage .
- Solvent Selection : Anhydrous acetonitrile or dichloromethane minimizes hydrolysis. Trace water (>50 ppm) leads to <70% yield due to competing hydrolysis .
- Mechanistic Insight : Monitor reaction progress via -NMR to detect phosphite triester intermediates (δ 140–150 ppm) .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Degrades above 40°C (TGA 5% mass loss at 45°C). Lyophilization at -80°C preserves integrity for >6 months .
- pH Sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes rapidly under acidic (pH < 4) or basic (pH > 10) conditions, forming adenine derivatives (LC-MS confirmation) .
Q. What challenges arise during purification, and how are they resolved?
- Byproduct Removal : Side products (e.g., deprotected purines) are separated via reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) .
- Solvent Systems : Use hexane/ethyl acetate (3:1) for silica gel chromatography to resolve diastereomers. Add 1% triethylamine to suppress silanol interactions .
Q. What is the role of the bis(4-methoxyphenyl)phenylmethyl (DMT) group, and how is it selectively removed?
- Protection Strategy : The DMT group shields the 5'-hydroxyl during solid-phase synthesis. Its lipophilicity aids in HPLC-based purity checks (retention time shifts upon cleavage) .
- Deprotection : Treat with 3% dichloroacetic acid in dichloromethane (2 × 2 min). Monitor via UV-vis (498 nm absorbance loss) .
Q. How can side products from incomplete coupling be identified and quantified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
